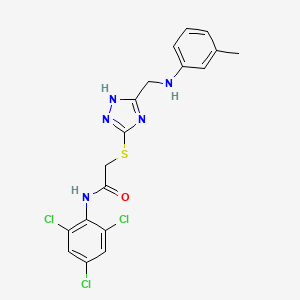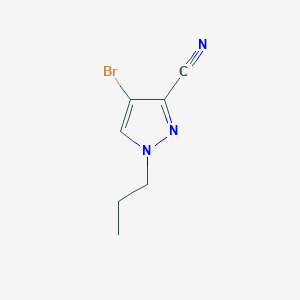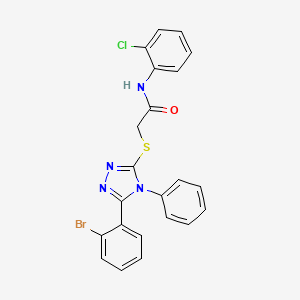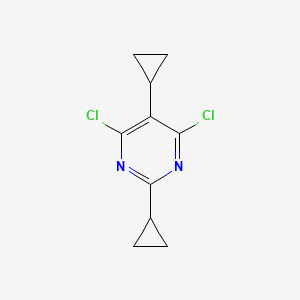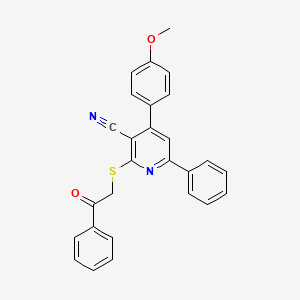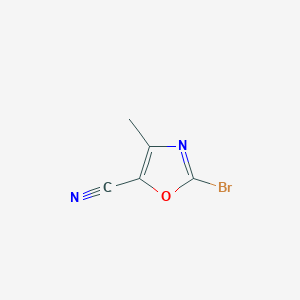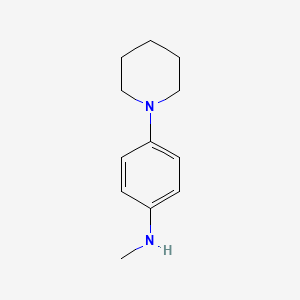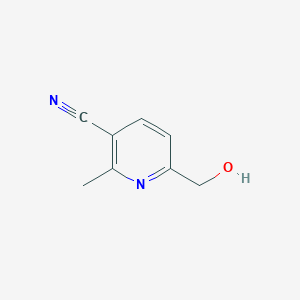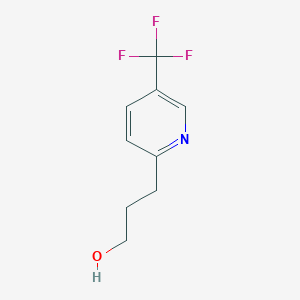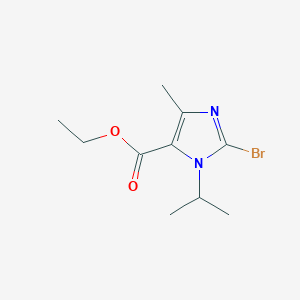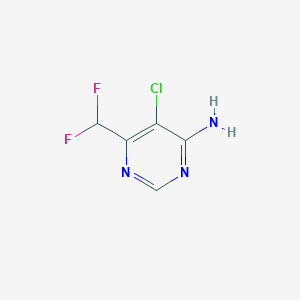
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of pyrimidifen as a template, followed by bioisosteric substitution to introduce the desired functional groups . The reaction conditions often include the use of solvents like dioxane and reagents such as trifluoromethyl sulfur compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Aplicaciones Científicas De Investigación
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in target organisms . The compound’s molecular targets include specific enzymes and proteins involved in this pathway .
Comparación Con Compuestos Similares
Similar Compounds
Diflumetorim: Another pyrimidine derivative with fungicidal activity, but less effective in controlling certain fungi.
Uniqueness
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine stands out due to its unique combination of a difluoromethyl group and a chlorine atom, which contribute to its high biological activity and effectiveness in various applications .
Propiedades
Fórmula molecular |
C5H4ClF2N3 |
|---|---|
Peso molecular |
179.55 g/mol |
Nombre IUPAC |
5-chloro-6-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-2-3(4(7)8)10-1-11-5(2)9/h1,4H,(H2,9,10,11) |
Clave InChI |
CHUMXEXSQXTPFK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


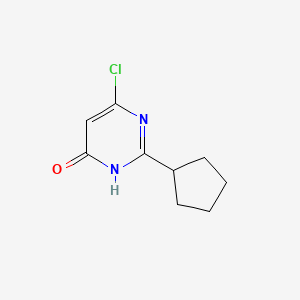
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
